3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N-(3-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thieno[2,3-b]quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(3-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thieno[2,3-b]quinoline Core: This step often involves cyclization reactions using appropriate starting materials such as substituted anilines and thiophenes.
Functional Group Modifications: Introduction of amino, methoxy, and methyl groups through substitution reactions.
Carboxamide Formation: This step may involve the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Carboxamide Derivatives: Compounds containing the carboxamide functional group.
Uniqueness
The uniqueness of 3-AMINO-N-(3-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C26H25N3O2S/c1-15-10-12-16(13-11-15)21-19-8-3-4-9-20(19)29-26-22(21)23(27)24(32-26)25(30)28-17-6-5-7-18(14-17)31-2/h5-7,10-14H,3-4,8-9,27H2,1-2H3,(H,28,30) |
InChI Key |
UZACRALXEFSYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC(=CC=C5)OC)N |
Origin of Product |
United States |
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